Ethyl 2-bromo-2-(p-tolyl)acetate Ethyl 2-bromo-2-(p-tolyl)acetate
Brand Name: Vulcanchem
CAS No.: 15674-78-9
VCID: VC13215512
InChI: InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=CC=C(C=C1)C)Br
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

Ethyl 2-bromo-2-(p-tolyl)acetate

CAS No.: 15674-78-9

Cat. No.: VC13215512

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-2-(p-tolyl)acetate - 15674-78-9

Specification

CAS No. 15674-78-9
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name ethyl 2-bromo-2-(4-methylphenyl)acetate
Standard InChI InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Standard InChI Key ZZDQUYJGNGJMLB-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=C(C=C1)C)Br
Canonical SMILES CCOC(=O)C(C1=CC=C(C=C1)C)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 2-bromo-2-(p-tolyl)acetate is systematically named ethyl 2-bromo-2-(4-methylphenyl)acetate, reflecting its ester functional group, bromine substituent, and aromatic p-tolyl ring. Key identifiers include:

PropertyValueSource
CAS Registry Number15674-78-9
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol
SMILESCCOC(=O)C(C1=CC=C(C=C1)C)Br
InChIKeyZZDQUYJGNGJMLB-UHFFFAOYSA-N

The bromine atom at the α-position to the carbonyl group enhances electrophilicity, making the compound reactive toward nucleophiles. The p-tolyl group contributes steric bulk and influences electronic properties through its electron-donating methyl substituent.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via directed bromination of ethyl 2-(p-tolyl)acetate or related precursors. A plausible method involves:

  • Bromination of Ethyl 2-(p-Tolyl)acetate:
    Reacting ethyl 2-(p-tolyl)acetate with brominating agents (e.g., N-bromosuccinimide or HBr/H₂O₂) under acidic conditions. This aligns with methods described in CN102267894A, where metal bromides and sulfuric acid facilitate regioselective bromination of aromatic substrates .

  • Alternative Pathways:

    • Condensation of p-tolylacetic acid derivatives with ethyl bromoacetate.

    • Halogen exchange reactions using lithium bromide or similar reagents.

Optimization and Yield

Key parameters influencing yield and purity include:

  • Temperature: Reactions conducted at 30–60°C minimize byproducts .

  • Catalysts: Tetrabutylammonium bromide (TBAB) enhances reaction rates in polar solvents .

  • Workup: Ethyl acetate extraction and sodium bisulfite quenching improve isolation efficiency .

Reported yields exceed 95% under optimized conditions, though industrial-scale data remain scarce .

Physicochemical Properties

PropertyValueSource
Physical State (20°C)Liquid
Boiling PointNot reported
Density~1.09 g/cm³ (estimated)
SolubilityMiscible with organic solvents

The liquid state at room temperature facilitates handling in solution-phase reactions. Solubility in ethyl acetate, dichloromethane, and THF is high, whereas aqueous solubility is negligible.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 2-bromo-2-(p-tolyl)acetate is employed in:

  • Alkylation Reactions: The bromine atom serves as a leaving group in SN₂ reactions, enabling C-C bond formation with amines or thiols.

  • Cross-Coupling: Suzuki-Miyaura couplings with aryl boronic acids to construct biaryl systems.

Case Study: Analgesic Drug Synthesis

A hypothetical route to a nonsteroidal anti-inflammatory drug (NSAID) involves:

  • Nucleophilic Displacement: Reaction with a secondary amine to form an α-amino ester.

  • Hydrolysis: Conversion to the corresponding carboxylic acid.

  • Cyclization: Formation of a lactam or heterocyclic core.

Research and Development Trends

Green Chemistry Innovations

Recent patents highlight efforts to reduce waste in bromination processes. For example, CN102267894A employs hydrogen peroxide as an oxidant, minimizing hazardous byproducts .

Computational Studies

Density functional theory (DFT) calculations predict the compound’s reactivity in nucleophilic substitutions, guiding catalyst design for asymmetric syntheses.

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